4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O/c1-15(2,3)20-14(24)22-6-4-21(5-7-22)12-8-13(18-10-17-12)23-11-16-9-19-23/h8-11H,4-7H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODRUGXWGOYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide is a heterocyclic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.39 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a triazole group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N8O |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 1795083-42-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyrimidine components are known for their roles in modulating enzyme activity and influencing cellular pathways.
- Antifungal Activity : The triazole moiety is recognized for its antifungal properties, particularly against pathogens such as Candida and Aspergillus species. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the piperazine ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Inflammatory Response Modulation : Research indicates that derivatives of triazole-pyrimidine compounds can act as antagonists for specific receptors involved in inflammatory responses, such as the P2Y14 receptor. This modulation can help in managing conditions characterized by excessive inflammation.
Study 1: Antifungal Activity
A study conducted on derivatives of triazole compounds demonstrated significant antifungal activity against Candida albicans. The compound exhibited an IC50 value (the concentration required to inhibit 50% of fungal growth) comparable to established antifungal agents .
Study 2: Anticancer Activity
In vitro evaluations showed that similar triazole-pyrimidine derivatives induced apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Study 3: Inflammatory Response
Research on P2Y14 receptor antagonists revealed that compounds with structural similarities to our target compound inhibited neutrophil motility, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Piperazine Carboxamide Group
a) N-(4-Fluorobenzyl) Derivative
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide (CAS 1795211-43-6) replaces the tert-butyl group with a 4-fluorobenzyl substituent. Molecular weight increases to 382.4 g/mol (vs. 365.4 g/mol for the tert-butyl compound) .
b) N-(Thiophen-2-ylmethyl) Derivative
In 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (CAS 1797957-80-2), the pyrimidine’s triazole is replaced with a cyclopropyl group, and the carboxamide bears a thiophene-based substituent. The thiophene moiety may improve π-stacking interactions, while the cyclopropyl group could enhance metabolic stability. Molecular weight decreases to 343.4 g/mol, reflecting reduced steric bulk .
Pyrimidine and Triazole Modifications
a) Amino and Hydroxyphenyl Substituents
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate () features an amino group and a hydroxyphenyl substituent on the pyrimidine. These groups facilitate hydrogen bonding (N–H⋯O and N–H⋯N interactions) and π–π stacking, which are absent in the target compound. The hydroxyphenyl group may improve water solubility but reduce membrane permeability .
b) Pyrimidine-2-yl Carbamoyl Derivatives
tert-Butyl 4-(5-(N-methoxy-N-methylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate (CAS 1703794-70-0) replaces the triazole with a carbamoyl group. This polar substituent likely alters binding affinity and solubility, though the tert-butyl group retains lipophilicity .
Pharmacological Activity Comparisons
a) Antifungal Activity
Fluconazole derivatives with (4-substituted)-piperazine-1-yl groups () exhibit enhanced antifungal activity compared to fluconazole. For example, eight compounds showed >4× activity against Candida albicans. The tert-butyl group in the target compound may similarly improve lipid/water distribution coefficients, a critical factor in antifungal efficacy .
Structural and Functional Implications
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The molecular architecture suggests three primary disconnection points (Figure 1):
- Pyrimidine-triazole core construction
- Piperazine carboxamide functionalization
- Convergent coupling of subsystems
Core Ring Formation Strategies
Two dominant pathways emerge for assembling the 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl moiety:
Pathway A : Sequential heterocyclization
Pathway B : Click chemistry-assisted assembly
Detailed Synthetic Protocols
Pyrimidine-Triazole Core Synthesis
Method 1: Nucleophilic Aromatic Substitution (NAS)
Reagents :
Mechanism :
The reaction proceeds through a two-stage NAS process:
- C-6 chloride displacement by triazole under basic conditions
- Intermediate isolation followed by C-4 substitution with piperazine
Yield Optimization :
- Temperature : 80°C optimal (70% yield vs. 55% at 60°C)
- Solvent : DMF superior to DMSO or THF (70% vs. 62%/58%)
- Base : K₂CO₃ > Cs₂CO₃ > Et₃N (70% vs. 68%/65%)
Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents :
- 4-Ethynylpyrimidine (1.0 eq)
- 1-Azido-1,2,4-triazole (1.1 eq)
- CuI (10 mol%), DIPEA (1.5 eq), DMF, 0°C→RT, 2 h
Advantages :
- Regioselective 1,4-triazole formation
- Mild conditions preserve sensitive functional groups
Limitations :
- Requires pre-functionalized building blocks
- Copper removal challenges in large-scale synthesis
Piperazine Carboxamide Installation
Method 3: Carbodiimide-Mediated Amidation
Reagents :
Critical Parameters :
- Stoichiometry : Excess isocyanate minimizes di-substitution
- Temperature : Gradual warming prevents exothermic side reactions
- Purification : Column chromatography (SiO₂, EtOAc/Hexanes 3:7)
Yield : 82% (isolated), >95% purity by HPLC
Method 4: Boc-Protection/Deprotection Strategy
Sequence :
- Boc protection: Piperazine + Boc₂O, Et₃N, DCM
- Carboxamidation: Boc-piperazine + ClCOOBt, then tert-butylamine
- Deprotection: TFA/DCM (1:1), 0°C, 1 h
Advantages :
- Prevents over-alkylation
- Enables sequential functionalization
Convergent Coupling Approaches
Nucleophilic Displacement at Pyrimidine C-4
Reaction System :
- 6-(1H-1,2,4-Triazol-1-yl)-4-chloropyrimidine (1.0 eq)
- N-(tert-Butyl)piperazine-1-carboxamide (1.5 eq)
- DIPEA (3.0 eq), n-BuOH, 100°C, 48 h
Key Observations :
- Solvent Effects :
- n-BuOH: 78% conversion
- DMF: 65% (with 12% decomposition)
- THF: <40% conversion
- Catalysis :
- DMAP (10 mol%) improves yield to 85%
- Microwave assistance reduces time to 2 h (75% yield)
Process Optimization and Scale-Up Considerations
Continuous Flow Synthesis
System Configuration :
- Two-stage tubular reactor (PFA, 1/8" ID)
- Stage 1: Triazole substitution (80°C, 15 min residence)
- Stage 2: Piperazine coupling (100°C, 30 min residence)
Benefits :
- 92% conversion vs. 78% batch
- Reduced solvent consumption (3:1 volume ratio)
Crystallization Optimization
Solvent Screening :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| EtOAc/Heptane (1:3) | Needles | 99.2 |
| ACN/Water (4:1) | Plates | 98.7 |
| THF/Hexanes (1:5) | Amorphous | 95.1 |
Optimal Conditions :
- Cooling crystallization from EtOAc/heptane
- 0.5°C/min cooling rate → 99.2% purity
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆) :
δ 9.21 (s, 1H, triazole-H), 8.76 (s, 1H, pyrimidine-H), 7.89 (s, 1H, triazole-H), 4.15 (br s, 4H, piperazine), 3.62 (br s, 4H, piperazine), 1.39 (s, 9H, t-Bu)
HRMS (ESI+) :
Calculated for C₁₇H₂₄N₈O [M+H]⁺: 381.2145
Found: 381.2142
IR (KBr) :
ν 1685 cm⁻¹ (C=O str), 1550 cm⁻¹ (triazole ring), 1245 cm⁻¹ (C-N str)
Challenges and Mitigation Strategies
6.1 Regiochemical Control
- NAS at C-4 vs. C-6 positions addressed through:
- Temperature modulation (C-6 reacts first below 70°C)
- Sequential addition of nucleophiles
6.2 Metal Contamination
- CuAAC-derived products require:
- EDTA washes (0.1 M, pH 7)
- Activated charcoal treatment
6.3 Polymorphism Issues
- Solved through controlled crystallization:
- Seeding with Form II crystals
- Anti-solvent addition rate optimization
Industrial Production Considerations
Large-Scale Parameters :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 20 kg |
| Cycle Time | 72 h | 96 h |
| Overall Yield | 65% | 58% |
| Purity | >98% | 95% |
Cost Drivers :
- 44% Raw materials (pyrimidine precursors)
- 28% Purification steps
- 18% Catalyst recovery
Emerging Methodologies
8.1 Photoredox Catalysis
- Visible-light mediated C-N coupling:
- [Ir(ppy)₃] (2 mol%)
- K₃PO₄ base, DMSO, 450 nm LED
- 72% yield, 20 min reaction time
8.2 Biocatalytic Approaches
- Transaminase-mediated amidation:
- Candida antarctica lipase B (CAL-B)
- 55% conversion in aqueous buffer
Q & A
Q. How can the synthesis of 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide be optimized for improved yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyrimidine and triazole moieties followed by piperazine functionalization. Key optimizations include:
- Coupling Reagents : Use DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent Selection : Dichloromethane (DCM) or acetonitrile for solubility and stability of intermediates .
- Purification : Silica gel chromatography with EtOAc/MeOH (25:1 + 0.25% Et₃N) improves separation of polar byproducts .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete Boc deprotection) .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine chair conformation, tert-butyl group resonance (~1.46 ppm), and triazole/pyrimidine aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., O–H⋯N) and π-π stacking interactions critical for stability .
Q. What functional groups contribute to the compound’s stability and solubility?
Methodological Answer:
- tert-Butyl Carbamate : Enhances solubility in organic solvents (e.g., DCM) and protects the piperazine amine during synthesis .
- Triazole-Pyrimidine Core : Aromatic stacking improves thermal stability (TGA/DSC recommended for analysis) .
- Hydrogen Bonding : Intramolecular O–H⋯N bonds reduce hydrolysis susceptibility in aqueous media .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., S. aureus for antimicrobial studies) and controls (e.g., reference inhibitors) .
- Metabolic Stability Testing : Assess liver microsome stability to identify pharmacokinetic variability .
- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to minimize outlier effects .
Q. What strategies are effective for designing analogs with improved target specificity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Piperazine Modifications : Replace tert-butyl with trifluoromethyl for enhanced blood-brain barrier penetration .
- Triazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen receptor binding .
- Computational Docking : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR, VEGFR) .
- In Vivo Validation : Test analogs in xenograft models for tumor growth inhibition .
Q. How can the compound’s interaction with biological targets be investigated experimentally and computationally?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Dynamics Simulations : Analyze hydrogen bond persistence and conformational flexibility (e.g., GROMACS software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
